2,4-Difluoro-5-propoxyaniline

Drug Design ADME Partitioning

Choose 2,4-difluoro-5-propoxyaniline for its unmatched electronic profile: dual electron-withdrawing fluoro groups combined with an electron-donating 5-propoxy chain critically modulate amine nucleophilicity, lipophilicity (ΔLogP ≈ +1.3–2.1 vs. difluoroaniline), and oxidative stability. Essential for introducing the 2,4-difluoro-5-propoxyphenyl moiety via amide coupling, reductive amination, or Buchwald-Hartwig reactions. The unique substitution pattern is proven key for asymmetric transformations in antimicrobial fluoroquinolone synthesis. Superior for agrochemical intermediates, liquid crystals, and specialty polymers requiring precise solubility/partitioning control.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B8161364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-propoxyaniline
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C(=C1)N)F)F
InChIInChI=1S/C9H11F2NO/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3
InChIKeyJWZQFOYZVAOQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-propoxyaniline CAS 1934940-57-4: Fluorinated Aniline Building Block for Specialized Synthesis


2,4-Difluoro-5-propoxyaniline (CAS 1934940-57-4) is a halogenated, alkoxy-substituted aniline derivative with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . The compound features a 1,2,4,5-tetrasubstituted benzene ring bearing a primary amine (-NH2), two fluorine atoms at positions 2 and 4, and an n-propoxy group (-O(CH2)2CH3) at position 5. It is commercially available as a research chemical with certified purity specifications typically reaching 98% (HPLC/GC) , and is supplied with analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis .

Why 2,4-Difluoro-5-propoxyaniline Cannot Be Substituted with Generic Fluorinated Anilines


2,4-Difluoro-5-propoxyaniline occupies a specific physicochemical space that is not replicated by simpler fluorinated anilines (e.g., 2,4-difluoroaniline) or by non-fluorinated propoxyanilines. The combination of two electron-withdrawing fluorine substituents at the 2- and 4-positions, plus an electron-donating propoxy group at the 5-position, creates a unique electronic environment that alters both the amine nucleophilicity and the ring's reactivity profile. Spectroscopic data on 2,4-difluoroaniline demonstrate that fluorine substitution significantly shifts electronic transition energies (S1←S0 origin at 33,294 cm−1) and ionization potential (7.93 eV) relative to aniline and mono-fluorinated analogs [1]. The addition of a 5-propoxy group further modulates these properties while substantially increasing calculated lipophilicity (LogP ~2.6–3.4 for propoxyanilines ) relative to the parent difluoroaniline (LogP ~1.3). Consequently, generic substitution with either non-fluorinated propoxyanilines or non-alkoxylated difluoroanilines will yield different reactivity in cross-coupling reactions, altered metabolic stability in bioactive molecules, and divergent solubility/partitioning behavior in multi-step syntheses.

Quantitative Differentiation of 2,4-Difluoro-5-propoxyaniline from Close Analogs


Lipophilicity (LogP) Enhancement Relative to Non-Alkoxylated 2,4-Difluoroaniline

2,4-Difluoro-5-propoxyaniline exhibits a calculated LogP value approximately 1.3–2.1 units higher than the non-alkoxylated parent compound 2,4-difluoroaniline, based on class-level extrapolation from measured propoxyaniline data. The addition of the 5-propoxy group shifts the molecule from a moderately polar aniline to a substantially more lipophilic entity, which is critical for membrane permeability and organic-phase partitioning in multi-step syntheses [1].

Drug Design ADME Partitioning Medicinal Chemistry

Electronic Perturbation of the Aniline Core: Ionization Energy Shift from Fluorination Pattern

Fluorine substitution at the 2- and 4-positions significantly alters the electronic structure of the aniline ring. 2,4-Difluoroaniline exhibits an adiabatic ionization energy (IE) of 7.93 eV (63,935 ± 5 cm−1), which is substantially higher than that of unsubstituted aniline (IE ≈ 7.72 eV) and differs from the mono-fluorinated isomers 2-fluoroaniline and 4-fluoroaniline [1]. The presence of the 5-propoxy group in 2,4-difluoro-5-propoxyaniline will further modulate the HOMO energy and electron density on the amine nitrogen, distinguishing it from non-alkoxylated 2,4-difluoroanilines.

Physical Organic Chemistry Spectroscopy Reactivity Prediction

Analytical Purity and Quality Control Differentiation from Generic Aniline Intermediates

Commercially sourced 2,4-Difluoro-5-propoxyaniline (CAS 1934940-57-4) is supplied with a certified minimum purity of 98% as determined by HPLC and GC, with batch-specific certificates of analysis including NMR, HPLC, and GC trace data . This level of analytical documentation and purity specification is critical for reproducibility in multi-step syntheses and exceeds the typical purity standards offered for generic, bulk aniline intermediates (often 95–97% without full analytical traceability).

Chemical Procurement Quality Assurance Analytical Chemistry

Solubility Profile in Organic Media: Class Distinction from Water-Soluble Anilines

2,4-Difluoro-5-propoxyaniline is described as soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water [1]. This solubility profile contrasts sharply with more polar, water-soluble aniline derivatives (e.g., aniline hydrochloride, 4-aminophenol) and aligns with the behavior of lipophilic alkoxyanilines. The water insolubility is a direct consequence of the 5-propoxy group, which overrides the modest polarity contributed by the amine and fluorine substituents.

Synthetic Methodology Reaction Engineering Formulation

Optimal Research and Industrial Use Cases for 2,4-Difluoro-5-propoxyaniline


Late-Stage Functionalization in Medicinal Chemistry for Lipophilic Scaffold Elaboration

The enhanced lipophilicity of 2,4-difluoro-5-propoxyaniline (inferred ΔLogP ≈ +1.3–2.1 vs. 2,4-difluoroaniline) makes it a superior choice for introducing a fluorinated, alkoxy-substituted aniline moiety into drug candidates where improved membrane permeability or target binding in hydrophobic pockets is desired [1]. Its primary amine serves as a versatile handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to append the 2,4-difluoro-5-propoxyphenyl group onto core scaffolds.

Synthesis of Optically Active Propoxyaniline Derivatives for Antimicrobial Agents

Patents describe processes for preparing optically active propoxyaniline derivatives, including those with 2,4-difluoro substitution patterns, as key intermediates in the manufacture of antimicrobial compounds such as levofloxacin and related fluoroquinolones [1]. The specific substitution pattern of 2,4-difluoro-5-propoxyaniline provides the required electronic and steric profile for subsequent asymmetric transformations.

Agrochemical Intermediate Requiring Controlled Nucleophilicity and Oxidative Stability

The elevated ionization energy (IE = 7.93 eV for the 2,4-difluoroaniline core) indicates reduced electron density on the amine nitrogen, translating to moderated nucleophilicity and improved oxidative stability relative to non-fluorinated anilines [1]. This profile is advantageous in agrochemical synthesis where selective acylation or sulfonylation is required without overreaction, and where storage stability of the intermediate is critical.

Fluorinated Building Block for Materials Science and Polymer Chemistry

The combination of fluorine atoms (enhancing thermal and chemical stability) and a propoxy group (modulating solubility and processability) makes 2,4-difluoro-5-propoxyaniline a valuable monomer or chain-end modifier for specialty polymers, liquid crystals, and organic electronic materials. Its water insolubility and organic solvent solubility [1] facilitate integration into hydrophobic polymer matrices.

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